(2-Phenylbut-1-en-1-yl)phosphonic dichloride
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Overview
Description
(2-Phenylbut-1-en-1-yl)phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a phenyl-substituted butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbut-1-en-1-yl)phosphonic dichloride typically involves the reaction of a phenyl-substituted butenyl precursor with phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
C6H5CH2CH=CH2+PCl3→C6H5CH2CH=CHPCl2
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of automated reactors and stringent quality control measures ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbut-1-en-1-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride group to other functional groups.
Substitution: The dichloride groups can be substituted with nucleophiles to form phosphonate esters or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphonic acids and their esters.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters and related compounds.
Scientific Research Applications
(2-Phenylbut-1-en-1-yl)phosphonic dichloride has diverse applications in scientific research:
Medicine: Investigated for its role in the development of novel pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Phenylbut-1-en-1-yl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of phosphonate esters or other derivatives. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological systems or polymer modification in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic dichloride: Lacks the butenyl chain, making it less versatile in certain synthetic applications.
Butylphosphonic dichloride: Lacks the phenyl group, affecting its reactivity and applications.
Vinylphosphonic dichloride: Contains a vinyl group instead of a phenyl-substituted butenyl chain, leading to different reactivity patterns.
Uniqueness
(2-Phenylbut-1-en-1-yl)phosphonic dichloride is unique due to the combination of the phenyl and butenyl groups, which confer specific reactivity and versatility in various chemical transformations and applications.
Properties
CAS No. |
64199-17-3 |
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Molecular Formula |
C10H11Cl2OP |
Molecular Weight |
249.07 g/mol |
IUPAC Name |
1-dichlorophosphorylbut-1-en-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl2OP/c1-2-9(8-14(11,12)13)10-6-4-3-5-7-10/h3-8H,2H2,1H3 |
InChI Key |
NFYPTHRTVSSNOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CP(=O)(Cl)Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
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